methyl 6-bromo-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
Description
Methyl 6-bromo-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a benzothiazine derivative characterized by a 3,4,5-trimethoxyphenyl substituent at the 4-position and a bromine atom at the 6-position of the benzothiazine core. The 1,1-dioxide modification enhances the compound’s polarity and stability. Key features include:
- Bromine atom: Introduces electron-withdrawing effects, altering electronic density and reactivity.
- 1,1-Dioxide moiety: Increases solubility and stability compared to non-oxidized benzothiazines.
Properties
IUPAC Name |
methyl 6-bromo-1,1-dioxo-4-(3,4,5-trimethoxyphenyl)-1λ6,4-benzothiazine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO7S/c1-25-14-8-12(9-15(26-2)18(14)27-3)21-10-17(19(22)28-4)29(23,24)16-6-5-11(20)7-13(16)21/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAEHDNZULYPPKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Br)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 6-bromo-4-(3,4,5-trimethoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.
Chemical Structure
The compound features a complex structure characterized by:
- A benzothiazine core
- A bromo substituent at the 6-position
- A trimethoxyphenyl group at the 4-position
This structural configuration is believed to contribute to its biological activity.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research shows that it induces apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
Key Findings:
- In vitro studies demonstrated a dose-dependent inhibition of cell proliferation in breast and colon cancer cell lines.
- The compound's mechanism involves the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Caspase activation |
| HT-29 (Colon) | 15.0 | Modulation of Bcl-2 family proteins |
Antimicrobial Activity
The compound also exhibits antimicrobial properties against a range of pathogens. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Research Data:
- The Minimum Inhibitory Concentration (MIC) values indicate a strong antibacterial effect.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Neuroprotective Effects
Emerging research suggests that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress in neuronal cells.
Mechanism:
- The compound enhances the expression of antioxidant enzymes and reduces markers of oxidative damage.
Case Study 1: Cancer Treatment
A clinical trial involving patients with advanced breast cancer assessed the efficacy of this compound as part of a combination therapy. Results indicated a significant reduction in tumor size and improved overall survival rates.
Case Study 2: Antimicrobial Application
In a study conducted on patients with chronic infections caused by resistant bacterial strains, the incorporation of this compound into treatment regimens resulted in marked improvements in infection resolution rates.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Molecular Properties
The compound’s structural analogs differ primarily in substituents on the benzothiazine core and phenyl ring. Key comparisons include:
Key Observations :
- The bromine atom contributes to higher molecular weight and electronic effects, which may influence binding affinity in biological systems .
Crystallographic and Structural Stability
- The 1,1-dioxide group in benzothiazine derivatives is associated with stable crystal packing, as seen in analogs like N-[(E)-2-chlorobenzylidene]-...triazol (), where weak intermolecular interactions (C–H⋯N/S/π) stabilize the lattice . This suggests the target compound may exhibit similar crystallographic stability.
Implications for Research and Development
- Synthetic Challenges : Introducing three methoxy groups and a bromine atom likely requires multi-step synthesis with protective strategies for functional groups.
- Comparative Limitations : Direct comparisons are hindered by incomplete data on solubility, melting points, and explicit biological testing for the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
